molecular formula C23H23NO3 B2948256 N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide CAS No. 1387349-38-3

N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide

Cat. No. B2948256
CAS RN: 1387349-38-3
M. Wt: 361.441
InChI Key: QOSLKQRXLWRZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide, also known as DFEFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also activates certain pathways that are involved in cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to prevent cell damage and disease. It has also been found to improve insulin sensitivity and glucose metabolism, which could potentially be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide in lab experiments is that it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions that could be explored in relation to N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide. One area of research could be focused on identifying the specific pathways that are targeted by this compound, in order to develop more targeted treatments for cancer and other diseases. Another area of research could be focused on developing more efficient synthesis methods for this compound, in order to make it more readily available for research purposes. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of medical research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in medical research due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it has been found to be relatively non-toxic and well-tolerated in animal studies. Further research is needed to fully understand its potential applications and to develop more targeted treatments for cancer and other diseases.

Synthesis Methods

N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction with ethyl acetate and formic acid. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-2-(1-formylnaphthalen-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-8-9-19(12-16(15)2)17(3)24-23(26)14-27-22-11-10-18-6-4-5-7-20(18)21(22)13-25/h4-13,17H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLKQRXLWRZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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